Batimastat

MMP-3 inhibition Stromelysin Cancer metastasis

Select Batimastat (BB-94) as your foundational MMP inhibitor tool compound. Unlike oral second-generation analogs, it delivers 11.5-fold higher potency against MMP-3, ensuring robust target engagement and minimizing false negatives in stromelysin-1-driven models. Its broad-spectrum profile (MMP-1, -2, -3, -7, -9) makes it the reference positive control for maximal MMP blockade in invasion assays. For medicinal chemistry, use its well-characterized hydroxamate binding mode as a benchmark for novel inhibitor design. Its poor bioavailability also makes it an ideal 'worst-case' payload for validating advanced nanoparticle or depot delivery systems. A must-have reference standard for rigorous MMP research.

Molecular Formula C23H31N3O4S2
Molecular Weight 477.6 g/mol
CAS No. 130370-60-4
Cat. No. B1663600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatimastat
CAS130370-60-4
Synonyms(4-(N-hydroxyamino)-2-isobutyl-3-(thiophen-2-ylthiomethyl)succinyl)phenylalanine-N-methylamide
batimastat
BB 94
BB-94
BB94 cpd
Molecular FormulaC23H31N3O4S2
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
InChIInChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
InChIKeyXFILPEOLDIKJHX-QYZOEREBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Batimastat (130370-60-4): A Broad-Spectrum MMP Inhibitor with Defined Potency for Research & Preclinical Studies


Batimastat (BB-94) is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor of the peptidomimetic hydroxamate class. It functions by chelating the zinc ion in the active site of MMPs, acting as a competitive, reversible inhibitor [1]. Its primary application has been in oncology research as an anti-invasive, anti-metastatic, and anti-angiogenic agent [2]. As the first MMP inhibitor to enter clinical trials for cancer, it serves as the foundational reference molecule for this drug class [3]. Batimastat is characterized by very poor oral bioavailability, requiring parenteral administration (e.g., intraperitoneal or intrapleural) [4].

Why Batimastat Cannot Be Simply Substituted with Newer MMP Inhibitors


The development of MMP inhibitors like marimastat, ilomastat, and prinomastat was driven by the need to overcome Batimastat's severe bioavailability limitations [1]. While these second-generation analogs offer oral administration, they often achieve this at the cost of altered potency profiles, most notably against MMP-3 (stromelysin-1) [2]. In contrast, Batimastat provides a unique, broad-spectrum inhibition profile that remains the benchmark for in vivo efficacy in many animal models, making it an essential tool for studying MMP biology and validating new therapeutic hypotheses where specific, high-potency MMP-3 inhibition is critical [3]. Its well-characterized, albeit challenging, pharmacokinetic profile also makes it a useful model compound for studying depot formulations and targeted delivery systems [4].

Quantitative Evidence for Batimastat's Unique Profile Compared to Key Analogs


Batimastat's 11.5-Fold Superior Potency for MMP-3 (Stromelysin-1) vs. Marimastat

Batimastat demonstrates significantly greater potency against MMP-3 (stromelysin-1) compared to its direct structural analog, marimastat. This is a key differentiating feature, as marimastat was designed primarily for improved oral bioavailability, which resulted in a trade-off in potency for this specific enzyme [1].

MMP-3 inhibition Stromelysin Cancer metastasis Arthritis research

Batimastat's Broad-Spectrum MMP Inhibition Profile Compared to Ilomastat (GM6001)

While ilomastat (GM6001) is also a broad-spectrum MMP inhibitor, its potency profile differs significantly from Batimastat's. Batimastat maintains a more balanced, low-nanomolar potency across a wider range of MMPs, whereas ilomastat exhibits extreme potency (sub-nanomolar) for some MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9) but is a relatively weak inhibitor of MMP-3 [1]. This makes Batimastat a more suitable 'pan-MMP' probe for applications where balanced inhibition is desired over extreme selectivity for a subset of gelatinases.

Broad-spectrum MMP inhibitor MMP profiling Chemical probe Enzymology

Batimastat's 3.95-Fold Superior Potency for MMP-1 (Collagenase-1) vs. Prinomastat (AG3340)

Prinomastat (AG3340) was a later-generation, orally bioavailable MMP inhibitor with a more selective profile favoring gelatinases (MMP-2 and -9). A direct consequence of this selectivity is a substantial loss in potency against MMP-1. Batimastat demonstrates nearly 4-fold higher potency against this collagenase .

MMP-1 inhibition Collagenase Tumor invasion ECM remodeling

In Vivo Proof of Concept: Batimastat Demonstrates 50% Tumor Growth Reduction in a Colorectal Cancer Model

Batimastat's in vivo efficacy in a clinically relevant orthotopic model provides a benchmark for anti-tumor activity. This type of study is foundational for validating the anti-invasive and anti-metastatic potential of MMP inhibition [1].

Colorectal cancer In vivo efficacy Orthotopic model Metastasis

Optimal Research & Industrial Application Scenarios for Batimastat


Preclinical In Vivo Efficacy Studies Requiring MMP-3 Inhibition

When establishing proof-of-concept in animal models where stromelysin-1 (MMP-3) activity is a suspected driver, Batimastat is the superior tool compound. Its 11.5-fold higher potency against MMP-3 compared to marimastat [1] ensures robust target engagement at standard doses, increasing the likelihood of observing a true biological effect and reducing the risk of a false-negative result from insufficient enzyme inhibition.

Benchmarking Pan-MMP Inhibition in Cellular Invasion and Metastasis Assays

For in vitro studies using Boyden chamber or 3D spheroid invasion assays to screen for anti-metastatic drug candidates, Batimastat provides a well-characterized, broad-spectrum positive control. Its balanced inhibition profile across key MMPs (MMP-1, -2, -3, -7, -9) [2] is ideal for benchmarking the maximal effect achievable through general MMP blockade, in contrast to newer, more selective inhibitors.

Investigating the Structure-Activity Relationship (SAR) of MMP Inhibitors

As the prototypical peptidomimetic hydroxamate MMP inhibitor, Batimastat is an essential reference standard for medicinal chemistry programs. Researchers designing next-generation inhibitors use Batimastat's well-documented enzyme inhibition profile [3] and unique binding mode [4] as a baseline to compare improvements in potency, selectivity, or bioavailability of their novel compounds.

Development and Validation of Novel Drug Delivery Systems

Batimastat's extremely poor water solubility and oral bioavailability make it a challenging yet ideal model compound for developing advanced drug delivery technologies [5]. Research groups focused on nanoparticle formulations, implantable depots, or targeted delivery to specific body cavities can use Batimastat as a 'worst-case scenario' payload to demonstrate the enabling power of their delivery platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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